5-Phenylpentan-2-ol: Structural Dynamics, Physicochemical Profiling, and Applications in Asymmetric Synthesis
5-Phenylpentan-2-ol: Structural Dynamics, Physicochemical Profiling, and Applications in Asymmetric Synthesis
Introduction & Structural Significance
5-Phenylpentan-2-ol (also known as 4-hydroxy-1-phenylpentane) is a highly versatile chiral aryl-aliphatic alcohol that serves as a critical intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs)[1]. Structurally, it features a terminal phenyl ring separated from a secondary alcohol by a flexible propyl linker. This unique architecture provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a privileged scaffold for drug discovery, particularly in the development of syn/anti-1,3-amino alcohols and other pharmacophores.
Physicochemical Properties & Pharmacokinetic Relevance
To effectively utilize 5-phenylpentan-2-ol in drug design, researchers must understand its quantitative physicochemical profile. The molecule's parameters align favorably with Lipinski's Rule of Five, indicating high potential for oral bioavailability if incorporated into larger drug-like structures[2].
Table 1: Quantitative Physicochemical Data of 5-Phenylpentan-2-ol
| Property | Value | Pharmacokinetic & Synthetic Implication |
| Molecular Weight | 164.24 g/mol | Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs[1]. |
| XLogP3 | 2.8 | Optimal lipophilicity for lipid bilayer membrane permeability (LogP < 5)[2]. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Excellent passive blood-brain barrier (BBB) and intestinal permeability[2]. |
| Hydrogen Bond Donors | 1 | Ensures target binding specificity while maintaining favorable desolvation energetics[2]. |
| Hydrogen Bond Acceptors | 1 | Limits excessive hydration, favoring lipid bilayer partitioning[2]. |
| Rotatable Bonds | 4 | Provides conformational flexibility to adapt to complex receptor binding pockets[2]. |
| Boiling Point | 268.9 °C at 760 mmHg | Indicates thermal stability suitable for high-temperature synthetic steps[2]. |
Causality Insight: The XLogP3 value of 2.8 is primarily driven by the terminal phenyl ring, which enhances hydrophobic interactions with target receptor pockets. The secondary hydroxyl group restricts the TPSA to 20.2 Ų, ensuring that the molecule remains sufficiently non-polar to cross lipid membranes, while still providing a reactive anchor for further synthetic derivatization (e.g., esterification, etherification, or amination)[3].
Synthetic Methodologies: From Precursors to Bioactive Compounds
Catalytic Hydrogenation of 5-Phenyl-2-pentanone
The most robust method for synthesizing racemic or enantioenriched 5-phenylpentan-2-ol is the catalytic reduction of 5-phenyl-2-pentanone[2].
Protocol: Palladium-Catalyzed Hydrogenation This self-validating system utilizes Palladium on Carbon (Pd/C) to facilitate the reduction of the ketone.
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Preparation of the Reaction Matrix: Dissolve 10 mmol of 5-phenyl-2-pentanone in 20 mL of anhydrous methanol.
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Causality: Methanol acts as a protic solvent, stabilizing the transition state during hydride transfer and ensuring complete solubility of the organic substrate.
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Catalyst Addition: Add 10% w/w Pd/C (typically 0.05-0.1 equivalents of Pd).
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Crucial Step: This must be done under an inert Argon or Nitrogen atmosphere to prevent the catalytic ignition of ambient oxygen.
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Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a positive pressure (1 atm) using a hydrogen balloon. Stir vigorously at room temperature for 1.5 hours[2].
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Causality: Vigorous stirring maximizes the triphasic (solid catalyst, liquid solvent, gaseous H₂) interface mass transfer, ensuring a high reaction rate.
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Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Visualize the plate using a Ceric Ammonium Molybdate (CAM) stain[4].
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Self-Validation: The disappearance of the higher-Rf ketone spot and the emergence of a strongly CAM-active lower-Rf alcohol spot validates reaction completion. Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure to yield 5-phenylpentan-2-ol (typically >90% yield).
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Downstream Application: Asymmetric Synthesis of 1,3-Amino Alcohols
5-Phenylpentan-2-ol derivatives are highly valued in the synthesis of syn/anti-1,3-amino alcohols. A landmark methodology utilizes proline-catalyzed sequential α-aminoxylation/α-amination followed by Horner-Wadsworth-Emmons (HWE) olefination. This pathway enables the construction of complex bioactive molecules, such as (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol[5].
Protocol: Proline-Catalyzed Sequential Workflow
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α-Aminoxylation: React the corresponding aldehyde precursor with nitrosobenzene in the presence of 10-20 mol% L-proline[5].
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Causality: L-proline forms an enamine intermediate with the aldehyde, directing the electrophilic attack of nitrosobenzene strictly to the Re or Si face, thereby establishing rigorous stereocontrol.
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HWE Olefination: Introduce the phosphonate carbanion to the resulting α-aminoxylated aldehyde[5].
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Causality: The highly nucleophilic carbanion attacks the carbonyl carbon, forming an oxaphosphetane intermediate that collapses to yield the thermodynamically favored (E)-alkene.
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Reduction: Subject the intermediate to catalytic hydrogenation (similar to Protocol 3.1) to cleave the N-O bond and reduce the alkene, yielding the final enantioenriched 1,3-amino alcohol.
Visualizing Workflows and Structural Logic
The following diagram illustrates the structural logic of 5-phenylpentan-2-ol and how its distinct chemical moieties directly influence its pharmacokinetic profile.
Caption: Structural features of 5-phenylpentan-2-ol and their direct pharmacokinetic implications.
The subsequent diagram maps the synthetic workflow from the raw ketone precursor to complex, bioactive downstream targets.
Caption: Synthetic workflow from 5-phenyl-2-pentanone to complex bioactive 1,3-amino alcohols.
Conclusion
5-Phenylpentan-2-ol is a versatile and pharmacokinetically favorable building block in modern organic synthesis. Its precise balance of a hydrophobic phenyl tail and a polar hydroxyl head, connected by a flexible aliphatic chain, allows for extensive structural tuning. By leveraging self-validating catalytic methodologies like Pd/C hydrogenation and proline-catalyzed asymmetric synthesis, researchers can efficiently integrate this scaffold into advanced drug development pipelines.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 102788, 5-phenylpentan-2-ol." PubChem,[Link]
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LookChem. "5-Phenylpentan-2-ol Chemical Properties and Synthetic Routes." LookChem,[Link]
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Jha, Vishwajeet, et al. "Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes." Organic Letters, vol. 12, no. 12, 2010, pp. 2762-2765. PubMed,[Link]
Sources
- 1. 4-Hydroxy-1-phenylpentane | C11H16O | CID 102788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
